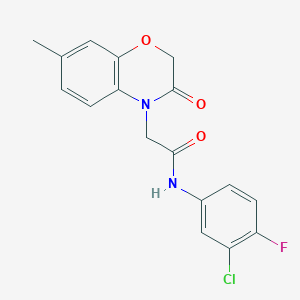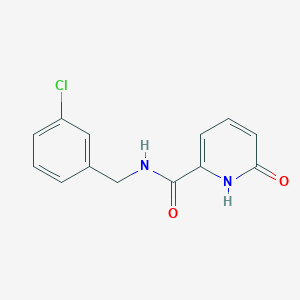![molecular formula C13H18N2O B12500972 2-{[4-(2-Methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]methyl}pyridine](/img/structure/B12500972.png)
2-{[4-(2-Methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]methyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[4-(2-Methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]methyl}pyridine is a heterocyclic compound that contains both pyridine and oxazoline rings
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(2-Methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]methyl}pyridine typically involves the reaction of 2-(bromomethyl)pyridine with 4-(2-methylpropyl)-4,5-dihydro-1,3-oxazole under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-{[4-(2-Methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]methyl}pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxazole and pyridine derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles such as amines or thiols can replace the bromomethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxazole and pyridine derivatives.
Reduction: Reduced forms of the compound with hydrogenated rings.
Substitution: Substituted pyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-{[4-(2-Methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]methyl}pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 2-{[4-(2-Methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]methyl}pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The oxazoline ring can participate in hydrogen bonding and electrostatic interactions, while the pyridine ring can engage in π-π stacking interactions with aromatic residues in proteins .
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Methylpropyl)pyridine: Similar structure but lacks the oxazoline ring.
4,5-Dihydro-1,3-oxazole derivatives: Compounds with similar oxazoline rings but different substituents on the pyridine ring.
Uniqueness
2-{[4-(2-Methylpropyl)-4,5-dihydro-1,3-oxazol-2-yl]methyl}pyridine is unique due to the presence of both pyridine and oxazoline rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C13H18N2O |
|---|---|
Peso molecular |
218.29 g/mol |
Nombre IUPAC |
4-(2-methylpropyl)-2-(pyridin-2-ylmethyl)-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C13H18N2O/c1-10(2)7-12-9-16-13(15-12)8-11-5-3-4-6-14-11/h3-6,10,12H,7-9H2,1-2H3 |
Clave InChI |
DSPZANIZLCBYRM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1COC(=N1)CC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(diphenylphosphanyl)phenyl]-3aH,8H,8aH-indeno[1,2-d][1,3]oxazole](/img/structure/B12500896.png)
![N-[2-(2-methoxyphenoxy)ethyl]-1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B12500908.png)


![1-{2-[(3-Chlorophenyl)(methyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridine-3-carboxylic acid](/img/structure/B12500923.png)
![2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzothiazine 5,5-dioxide](/img/structure/B12500930.png)

methyl}-N,2-dimethylpropane-2-sulfinamide](/img/structure/B12500945.png)

![2-({3-[2-(Carboxymethyl)-3,4-dihydroxyphenyl]prop-2-enoyl}oxy)-3-(3,4-dihydroxyphenyl)propanoic acid](/img/structure/B12500954.png)
![4-hydroxy-N-{1-[4-(4-methyl-1,3-thiazol-5-yl)phenyl]ethyl}pyrrolidine-2-carboxamide hydrochloride](/img/structure/B12500978.png)
![N-benzyl-2,4,6-trimethyl-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B12500981.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N,2,4,6-tetramethylbenzenesulfonamide](/img/structure/B12500986.png)

